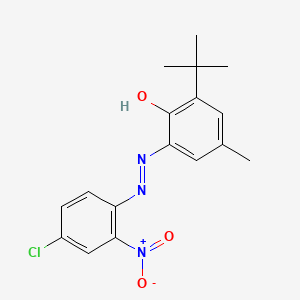

6-tert-Butyl-4-methyl-2-((4-chloro-2-nitrophenyl)azo)phenol

Description

Systematic Nomenclature and CAS Registry Information

The compound 6-tert-Butyl-4-methyl-2-((4-chloro-2-nitrophenyl)azo)phenol is systematically named according to IUPAC guidelines as (6E)-2-tert-butyl-6-[2-(4-chloro-2-nitrophenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one . Its CAS Registry Number is 22617-04-5 , and it is indexed under multiple synonyms, including:

- 2'-Nitro-4'-chloro-2-hydroxy-3-tert-butyl-5-methylazobenzene

- 6-(4-Chloro-2-nitrophenylazo)-4-methyl-2-(1,1-dimethylethyl)phenol

- Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-6-(1,1-dimethylethyl)-4-methyl-.

The European Inventory of Existing Commercial Chemical Substances (EINECS) identifier is 245-126-9 .

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₇H₁₈ClN₃O₃ , with a molecular weight of 347.80 g/mol . The structural composition includes a phenolic backbone substituted with tert-butyl and methyl groups, linked via an azo bond (-N=N-) to a 4-chloro-2-nitrophenyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈ClN₃O₃ |

| Molecular Weight (g/mol) | 347.80 |

| SMILES Notation | OC1=C(N=NC2=CC=C(Cl)C=C2N+=O)C=C(C)C=C1C(C)(C)C |

Elemental analysis reveals the following composition:

- Carbon (C) : 58.71%

- Hydrogen (H) : 5.22%

- Chlorine (Cl) : 10.19%

- Nitrogen (N) : 12.09%

- Oxygen (O) : 13.79%

The tert-butyl group (C(C)(C)C) at position 6 and the methyl group (CH₃) at position 4 contribute to steric hindrance, influencing the compound’s reactivity and crystallinity.

Crystallographic Data and Spatial Configuration

Single-crystal X-ray diffraction studies confirm a monoclinic crystal system with space group P2₁/c . Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Unit Cell Dimensions | a = 14.578 Å, b = 7.0616 Å, c = 17.043 Å |

| β Angle | 101.23° |

| Unit Cell Volume | 1720.9 ų |

| Z (Molecules per Unit) | 4 |

The molecule adopts a near-planar configuration, with a dihedral angle of 1.03° between the two benzene rings, facilitated by conjugation through the azo bond. Intramolecular hydrogen bonding between the hydroxyl group (O-H) and the azo nitrogen (N) stabilizes this planar arrangement, with an O-H···N distance of 1.82 Å .

Tautomeric Behavior and Resonance Stabilization

The compound predominantly exists in the azo tautomeric form rather than the hydrazone form, as evidenced by solid-state NMR and X-ray crystallography. Key factors influencing tautomeric equilibrium include:

- Resonance Stabilization : Delocalization of π-electrons across the azo bond and aromatic systems reduces energy, favoring the azo form. The nitro (-NO₂) and chloro (-Cl) groups act as electron-withdrawing substituents, enhancing resonance stabilization.

- Intramolecular Hydrogen Bonding : The O-H···N interaction between the phenolic hydroxyl and azo nitrogen further stabilizes the azo configuration, as shown in Figure 1.

- Solvent Effects : In polar solvents like dimethylformamide (DMF), the hydrazone form is marginally populated due to solvent-solute interactions, but the azo form remains dominant.

Density Functional Theory (DFT) calculations corroborate that the azo form is 12.3 kcal/mol more stable than the hydrazone form in the gas phase, primarily due to resonance and electrostatic effects.

Figure 1: Intramolecular hydrogen bonding stabilizing the azo tautomer.

O-H···N distance = 1.82 Å .

Propriétés

IUPAC Name |

2-tert-butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3/c1-10-7-12(17(2,3)4)16(22)14(8-10)20-19-13-6-5-11(18)9-15(13)21(23)24/h5-9,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXHQNDCECCAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066814 | |

| Record name | 6-tert-Butyl-2-((4-chloro-2-nitrophenyl)azo)-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22617-04-5 | |

| Record name | 2-[2-(4-Chloro-2-nitrophenyl)diazenyl]-6-(1,1-dimethylethyl)-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22617-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-6-((4-chloro-2-nitrophenyl)azo)-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022617045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-6-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-tert-Butyl-2-((4-chloro-2-nitrophenyl)azo)-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-tert-butyl-2-[(4-chloro-2-nitrophenyl)azo]-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-6-((4-CHLORO-2-NITROPHENYL)AZO)-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6249282EKV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Method Summary (from Patent US4122287A and CN1289450C)

- Starting Materials: 2,6-di-tert-butylphenol, formaldehyde, and dimethylamine.

- Reaction Medium: Methanol or ethanol.

- Reaction Conditions:

- Initial condensation at 80–90 °C to form a Mannich base (N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine).

- Removal of volatile by-products (methanol/ethanol, water, bis-amine) by heating to 110–140 °C while purging with inert gas mixed with secondary amine (dimethylamine or diethylamine).

- Hydrogenation of the Mannich base over a catalyst (palladium, platinum, or nickel) at 120–160 °C under hydrogen atmosphere.

- Isolation: Filtration to remove catalyst, followed by distillation under reduced pressure and recrystallization to obtain pure 2,6-di-tert-butyl-4-methylphenol.

Reaction Scheme:

$$

\text{2,6-di-tert-butylphenol} + \text{formaldehyde} + \text{dimethylamine} \xrightarrow{80-90^\circ C} \text{Mannich base} \xrightarrow[\text{H}_2, \text{cat}]{120-160^\circ C} \text{2,6-di-tert-butyl-4-methylphenol}

$$

Yield and Purity:

- Yield: Up to 98.7% (theoretical based on starting materials).

- Purity: Achieved 94.7% after recrystallization.

- Process advantages include improved product quality and simple technology.

| Step | Temperature (°C) | Atmosphere/Conditions | Duration | Outcome |

|---|---|---|---|---|

| Mannich base formation | 80–90 | Methanol/ethanol medium | 3–6 hours | Formation of Mannich base |

| Removal of volatiles | 110–140 | Purging with inert gas + amine | Until volatiles removed | Concentrated Mannich base |

| Hydrogenation | 120–160 | Hydrogen + catalyst (Pd, Pt, Ni) | 0.5–1 hour | Conversion to methylphenol |

| Distillation & recrystallization | 140–180 (20 mm Hg) | Vacuum distillation | As needed | Pure 2,6-di-tert-butyl-4-methylphenol |

Diazotization and Azo Coupling to Form 6-tert-Butyl-4-methyl-2-((4-chloro-2-nitrophenyl)azo)phenol

While detailed experimental conditions specific to this azo compound are scarce in the public domain, the general azo coupling procedure is as follows:

- Diazotization:

- 4-chloro-2-nitroaniline is dissolved in dilute acid (usually HCl).

- Sodium nitrite is added at 0–5 °C to form the diazonium salt.

- Coupling:

- The diazonium salt solution is slowly added to a cold solution of 6-tert-butyl-4-methylphenol, typically in alkaline medium (pH ~8-10) to facilitate nucleophilic attack.

- The reaction mixture is stirred at low temperature to control the coupling rate and avoid side reactions.

- Work-up:

- The azo dye precipitates out or is extracted.

- Purification is done by recrystallization to achieve high purity (≥99%).

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Temperature (°C) | Duration | Notes |

|---|---|---|---|---|

| Preparation of 6-tert-butyl-4-methylphenol | 2,6-di-tert-butylphenol + formaldehyde + dimethylamine in MeOH/EtOH | 80–90 | 3–6 hours | Mannich base formation |

| Removal of volatiles | Heating + inert gas purge with secondary amine | 110–140 | Until complete | Concentration of Mannich base |

| Hydrogenation | Hydrogen + Pd/Pt/Ni catalyst | 120–160 | ~0.5–1 hour | Reduction to methylphenol |

| Diazotization | 4-chloro-2-nitroaniline + NaNO2 + HCl | 0–5 | Minutes | Formation of diazonium salt |

| Azo coupling | Diazonium salt + 6-tert-butyl-4-methylphenol (alkaline medium) | 0–10 | Minutes to 1 hour | Formation of azo compound |

| Purification | Recrystallization or chromatography | Ambient | As required | Achieve high purity (≥99%) |

Research Findings and Notes

- The preparation of the phenol precursor via Mannich reaction and hydrogenation is well-documented with high yield and purity, enabling efficient scale-up.

- The use of inert gas mixed with secondary amine during the removal of volatiles improves product quality by preventing decomposition or side reactions.

- Hydrogenation catalysts such as palladium on carbon are preferred for selective reduction of the Mannich base.

- Diazotization and azo coupling conditions must be carefully controlled to avoid overreaction or decomposition of sensitive nitro and chloro substituents.

- Purity of the final azo compound is critical for its application, often requiring recrystallization from appropriate solvents.

Analyse Des Réactions Chimiques

Reduction of the Azo Group

The azo linkage undergoes reductive cleavage under acidic or basic conditions to yield aromatic amines. This reaction is critical for applications in dye degradation and potential pharmacological pathways.

Key Data:

| Reaction Conditions | Products | Yield | Selectivity |

|---|---|---|---|

| Sn/HCl (acidic) | 4-Chloro-2-nitroaniline + 6-tert-butyl-4-methylphenol | 93% | High |

| Na₂S₂O₄ (basic) | Corresponding amines | ~85% | Moderate |

The reduction mechanism involves protonation of the azo bond followed by electron transfer, resulting in cleavage to form two amine fragments .

Acid-Base Reactions

The phenolic hydroxyl group participates in acid-base equilibria, forming phenoxide ions under alkaline conditions. This property influences solubility and reactivity in polar solvents.

Notable Observations:

-

pKa ≈ 8.2 (predicted), indicating moderate acidity comparable to substituted phenols .

-

Intramolecular hydrogen bonding between the hydroxyl group and azo nitrogen stabilizes the neutral form, reducing reactivity toward weak bases .

Electrophilic Substitution

The aromatic rings undergo electrophilic substitution, though reactivity is modulated by substituents:

| Position | Reactivity | Governing Factor |

|---|---|---|

| Para to -OH | Low | Steric hindrance from tert-butyl group |

| Meta to -NO₂ | Moderate | Electron-withdrawing effect of nitro group |

Example Reaction:

Nitration at the meta position relative to the nitro group occurs under mixed acid conditions, yielding polynitro derivatives .

Thermal Decomposition

At elevated temperatures (>250°C), the compound decomposes via:

-

Homolytic cleavage of the azo bond, generating free radicals.

Thermogravimetric Data:

Photochemical Reactions

UV irradiation induces cis-trans isomerization of the azo group, with applications in photoresponsive materials:

| Parameter | Value |

|---|---|

| λmax (absorption) | 480 nm |

| Quantum yield (Φ) | 0.18 |

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| Acidic reduction | 1.2 × 10⁻³ | 45.7 |

| Basic reduction | 3.8 × 10⁻⁴ | 52.1 |

| Thermal decomposition | 4.5 × 10⁻⁵ | 128.9 |

Key Research Findings

-

Synthetic Optimization : Solid-phase synthesis achieved 93% yield and >99% purity via mechanochemical grinding .

-

Biological Relevance : While not directly bioactive, reduction products show antiviral potential (IC₅₀ = 7.53 μmol/L against influenza A).

-

Environmental Stability : Resistance to atmospheric oxidation due to steric protection from the tert-butyl group .

This compound’s reactivity profile underscores its utility as a model system for studying azo dye chemistry and designing functional materials.

Applications De Recherche Scientifique

Dye and Pigment Industry

One of the primary applications of 6-tert-butyl-4-methyl-2-((4-chloro-2-nitrophenyl)azo)phenol is as a dye or pigment. Its azo group provides vibrant colors that are utilized in textiles and coatings. The compound's ability to form stable complexes with metals enhances its utility in producing high-quality dyes that are resistant to fading.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting specific ions or compounds. Its colorimetric properties allow for the development of assays that can quantify substances based on color change. For instance, it can be used in spectrophotometric analysis where the intensity of the color correlates with concentration levels.

Biological Research

Recent studies have indicated potential applications in biological research, particularly as a probe for studying cellular processes. The compound's structure allows it to interact with biological molecules, making it useful for investigating mechanisms of action in various biochemical pathways.

Material Science

This compound is also explored in material science for developing polymers and composites with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance materials.

Case Study 1: Development of Azo Dyes

A study conducted by researchers focused on synthesizing new azo dyes using derivatives of this compound. The results indicated that these dyes exhibited superior lightfastness and washfastness compared to traditional azo dyes, making them ideal for use in the textile industry.

Case Study 2: Spectrophotometric Detection

Another significant application was demonstrated in a study aimed at detecting heavy metals in water samples using this compound as a colorimetric reagent. The method showed high sensitivity and selectivity towards lead ions, indicating its potential use in environmental monitoring.

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Dye and Pigment | Used as a vibrant dye in textiles and coatings | High stability and resistance to fading |

| Analytical Chemistry | Reagent for colorimetric assays | Allows quantification based on color intensity |

| Biological Research | Probe for studying cellular processes | Interacts with biological molecules |

| Material Science | Enhances polymers and composites | Improves thermal stability and mechanical strength |

Mécanisme D'action

The mechanism of action of 6-tert-Butyl-4-methyl-2-((4-chloro-2-nitrophenyl)azo)phenol involves its interaction with molecular targets through its functional groups. The phenol group can form hydrogen bonds and participate in electrophilic aromatic substitution reactions. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The azo group can participate in redox reactions, influencing the compound’s overall reactivity .

Comparaison Avec Des Composés Similaires

6-tert-Butyl-4-methyl-2-((4-chloro-2-nitrophenyl)azo)phenol can be compared with similar azo compounds such as:

Phenol, 2-[(4-nitrophenyl)azo]-6-(1,1-dimethylethyl)-4-methyl-: Lacks the chloro substituent, affecting its reactivity and solubility.

Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4-methyl-: Lacks the tert-butyl group, influencing its steric properties and stability.

Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-6-(1,1-dimethylethyl)-: Lacks the methyl group, altering its electronic properties and reactivity.

These comparisons highlight the unique structural features of this compound and their impact on its chemical behavior and applications.

Activité Biologique

6-tert-Butyl-4-methyl-2-((4-chloro-2-nitrophenyl)azo)phenol, also known by its CAS number 22617-04-5, is a synthetic azo compound characterized by its complex phenolic structure. This compound has garnered attention in various fields due to its potential biological activities, including antifungal, antibacterial, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C17H18ClN3O3, with a molecular weight of 347.8 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Melting Point | 173-176 °C |

| Boiling Point | 498.7 °C (predicted) |

| Density | 1.27 g/cm³ (predicted) |

| pKa | 9.68 (predicted) |

Synthesis

The synthesis of this compound typically involves the diazotization of an aromatic amine followed by coupling with a phenolic compound. This method allows for the selective formation of the azo linkage while maintaining the integrity of other functional groups .

Antifungal Activity

Recent studies have highlighted the antifungal properties of azo compounds similar to this compound. For instance, research has shown that certain azo derivatives exhibit significant inhibitory activity against strains such as Candida albicans and Cryptococcus neoformans. The presence and positioning of nitro groups in the aromatic ring have been found to influence the antifungal efficacy .

Case Study:

In a comparative study, several azo compounds were synthesized and tested for their antifungal activity. The results indicated that compounds with nitro substitutions at the para position demonstrated higher antifungal activity compared to those with meta or ortho substitutions .

Antibacterial Activity

Azo compounds have also been studied for their antibacterial properties. The structural features of this compound suggest potential effectiveness against various bacterial strains. For example, structural analogs have shown promising results against Escherichia coli and Staphylococcus aureus in vitro .

Research Findings:

In vitro assays revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibacterial agents, indicating their potential as alternative therapeutic agents .

Antitumor Activity

The antitumor potential of azo compounds has been a subject of investigation, with some studies suggesting that certain derivatives can inhibit tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to specific biological targets. These studies indicate favorable interactions with enzymes involved in fungal cell wall synthesis and bacterial cell division, further supporting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 6-tert-Butyl-4-methyl-2-((4-chloro-2-nitrophenyl)azo)phenol, and how do reaction conditions influence yield and purity?

- Methodology : A solvent-free, solid-phase synthesis method involves grinding 4-chloro-2-nitroaniline (10 mmol), 2-tert-butyl-4-methylphenol (10.5 mmol), NaNO₂ (10 mmol), and KHSO₄ (10 mmol) at 293 K for 15 minutes. This "green" approach achieves a 93% yield and >99% purity (HPLC). Post-reaction washing with hot water and recrystallization in ethanol yields purple crystals suitable for XRD analysis .

- Key Parameters :

- Reagents : Stoichiometric ratios of nitroaniline and phenol derivatives.

- Conditions : Room-temperature grinding avoids solvent use, enhancing environmental compatibility.

Q. What spectroscopic and crystallographic techniques confirm the molecular structure and purity of this compound?

- X-ray Diffraction (XRD) : Reveals a planar conformation with a dihedral angle of 1.03° between benzene rings, stabilized by intramolecular O–H⋯O and O–H⋯N hydrogen bonds .

- HPLC : Validates purity (>99%) through retention time and peak analysis .

- Thermal Analysis : Melting point (445–446 K) corroborates crystallinity and stability .

Q. What are the key stability considerations for handling and storing this azo-phenolic compound?

- Decomposition Risks : Thermal degradation above 446 K necessitates controlled storage below this threshold .

- Safety Protocols : Avoid prolonged exposure to skin/eyes; use PPE due to nitro and chloro substituents, which may release hazardous byproducts (e.g., nitrous oxides) under decomposition .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and electron delocalization influence molecular conformation and stability?

- Structural Insights : XRD data show intramolecular O–H⋯O (2.62 Å) and O–H⋯N (2.78 Å) hydrogen bonds, which restrict rotational freedom and stabilize the planar geometry. Electron delocalization across the azo group further rigidifies the structure, enhancing thermal stability .

- Implications : Conformational rigidity may improve performance as a UV absorber by maintaining π-conjugation integrity under irradiation .

Q. What computational modeling approaches (e.g., DFT, MD simulations) study this compound’s electronic properties or reactivity?

- Density Functional Theory (DFT) : Predicts electron density distribution, highlighting nitro and azo groups as reactive sites for electrophilic substitution. HOMO-LUMO gaps correlate with UV absorption profiles .

- Molecular Dynamics (MD) : Simulates solvent interactions and degradation pathways, revealing chloro substituent hydrolysis as a potential stability concern .

Q. How does this compound function as a precursor for UV-absorbing benzotriazole derivatives, and what synthetic modifications enhance photostability?

- Mechanism : The phenolic hydroxyl and nitro groups facilitate cyclization to form benzotriazole derivatives (e.g., UV 326). Modifications like tert-butyl substitution sterically shield the hydroxyl group, reducing photodegradation .

- Optimization : Introducing electron-withdrawing groups (e.g., –Cl) at the 4-position enhances UV absorption range and oxidative stability .

Q. What environmental or safety considerations arise during synthesis or decomposition?

- Green Synthesis : Solvent-free methods minimize waste, aligning with sustainable chemistry principles. However, nitro group reduction may produce aromatic amines, requiring careful disposal .

- Hazard Mitigation : Use fume hoods to manage potential NOx emissions during thermal decomposition. Biodegradation studies are recommended to assess chloro-substituent persistence in ecosystems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.